

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

chemical properties and structure

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Compound of Interest

Compound Name: 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

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An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic pathway for **2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine**. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information on its core structure and proposes a detailed, multi-step synthesis protocol based on established chemical transformations. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and potential applications of this and related isoindoline derivatives.

Chemical Structure and Properties

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a heterocyclic amine featuring a benzyl group attached to the nitrogen atom of a dihydroisoindole scaffold, with an amino group substituted on the benzene ring of the isoindoline core.

Chemical Structure:

Caption: Chemical structure of **2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine**.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	127168-70-1	[1] [2]
Molecular Formula	C ₁₅ H ₁₆ N ₂	[1]
Molecular Weight	224.307 g/mol	[1]
IUPAC Name	2-benzyl-2,3-dihydro-1H-isoindol-5-amine	PubChem
Canonical SMILES	C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N	[1]
Topological Polar Surface Area	29.3 Å ²	[1]
Rotatable Bond Count	2	[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	[1]
XLogP3-AA	2.6	PubChem

Note: Most physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.

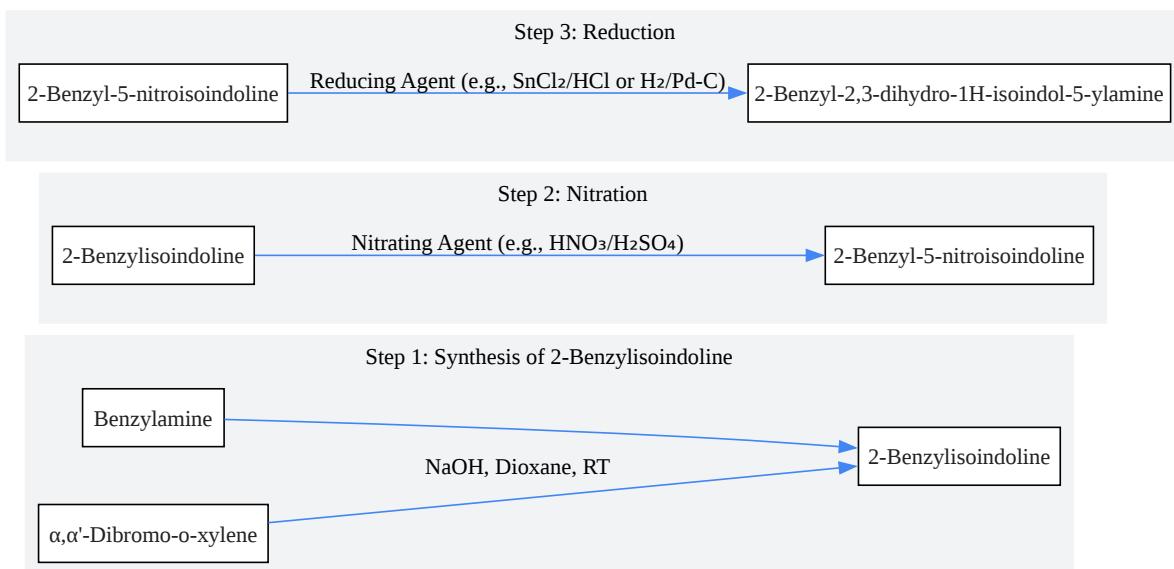
The dihydrochloride salt of this compound is also commercially available (CAS Number: 1185304-81-7) with a molecular weight of 297.23 g/mol and molecular formula C₁₅H₁₈Cl₂N₂.[\[3\]](#)

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed synthesis for **2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine** is not readily available in the literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry principles. This route involves the initial formation of

the 2-benzylisoindoline core, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Workflow of the Proposed Synthesis:



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Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Benzylisoindoline

This step involves the N-alkylation of benzylamine with α,α' -dibromo-o-xylene to form the isoindoline ring.

- Materials:

- α,α'-Dibromo-o-xylene
- Benzylamine
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

- Protocol:
 - In a round-bottomed flask, dissolve α,α'-dibromo-o-xylene (1.0 eq) and benzylamine (1.0 eq) in 1,4-dioxane.
 - Add powdered sodium hydroxide (2.4 eq) to the solution at room temperature.
 - Stir the reaction mixture vigorously for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, remove the dioxane under reduced pressure.
 - Purify the crude residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to yield pure 2-benzylisoindoline.

Step 2: Nitration of 2-Benzylisoindoline

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of the isoindoline core, likely at the 5-position due to the directing effects of the alkyl group.

- Materials:
 - 2-Benzylisoindoline
 - Concentrated sulfuric acid (H₂SO₄)

- Concentrated nitric acid (HNO_3)
- Ice
- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Protocol:
 - Cool concentrated sulfuric acid in an ice bath.
 - Slowly add 2-benzylisoindoline to the cold sulfuric acid with stirring, maintaining a low temperature.
 - Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
 - Add the nitrating mixture dropwise to the solution of 2-benzylisoindoline in sulfuric acid, ensuring the temperature does not rise significantly.
 - After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
 - Carefully pour the reaction mixture onto crushed ice.
 - Neutralize the acidic solution with a saturated sodium bicarbonate solution.
 - Extract the product with dichloromethane.
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-benzyl-5-nitroisoindoline. Further purification may be necessary.

Step 3: Reduction of 2-Benzyl-5-nitroisoindoline

The final step is the reduction of the nitro group to the primary amine. Several methods are available for this transformation.

- Materials (Method A: Tin(II) Chloride Reduction):

- 2-Benzyl-5-nitroisoindoline
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate

- Protocol (Method A):
 - Dissolve 2-benzyl-5-nitroisoindoline in ethanol in a round-bottomed flask.
 - Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine**.
 - Purify the product by column chromatography or recrystallization as needed.
- Materials (Method B: Catalytic Hydrogenation):
 - 2-Benzyl-5-nitroisoindoline
 - Palladium on carbon (10% Pd/C)
 - Methanol or Ethanol

- Hydrogen gas (H₂)
- Protocol (Method B):
 - Dissolve 2-benzyl-5-nitroisoindoline in methanol or ethanol in a hydrogenation vessel.
 - Add a catalytic amount of 10% Pd/C.
 - Pressurize the vessel with hydrogen gas (typically 50 psi).
 - Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
 - Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified.

Structure and Biological Activity of Related Compounds

While no specific biological activity has been reported for **2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine**, derivatives of the isoindoline scaffold have shown a wide range of biological activities. For instance, certain 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives have been investigated as potential multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase, β -secretase, and β -amyloid aggregation.^[4] Additionally, other isoindoline-containing compounds have been explored for their antagonist properties at various receptors. The biological activity of such compounds is often highly dependent on the nature and position of substituents on both the isoindoline core and the benzyl group.

Conclusion

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a molecule of interest for which detailed experimental characterization is currently lacking in the public domain. This guide has provided its known chemical properties and a plausible, detailed synthetic pathway. The proposed synthesis is based on well-established and reliable chemical reactions, offering a solid starting point for its preparation in a laboratory setting. Further research is required to determine its precise physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a valuable resource for chemists and pharmacologists interested in the exploration of novel isoindoline derivatives for drug discovery and development.

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